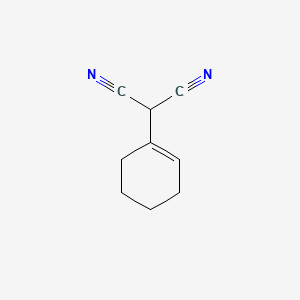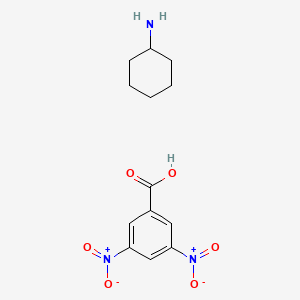
3,5-Dinitrobenzoic cyclohexylamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dinitrobenzoic cyclohexylamine salt: is an organic compound formed by the reaction of 3,5-dinitrobenzoic acid with cyclohexylamine. This compound is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The presence of nitro groups in the benzoic acid moiety and the amine group in cyclohexylamine contributes to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dinitrobenzoic cyclohexylamine salt typically involves the following steps:
Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of sulfuric acid and nitric acid to produce 3,5-dinitrobenzoic acid.
Salt Formation: The 3,5-dinitrobenzoic acid is then reacted with cyclohexylamine in an appropriate solvent, such as ethanol or water, to form the salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pH control can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3,5-diaminobenzoic cyclohexylamine salt.
Substitution: Formation of various substituted benzoic acid derivatives depending on the electrophile used.
科学的研究の応用
Chemistry:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of new antimicrobial agents.
Medicine:
Drug Development: It is explored for its potential use in drug formulations due to its unique chemical properties.
Industry:
作用機序
The mechanism of action of 3,5-dinitrobenzoic cyclohexylamine salt involves its interaction with biological molecules through its nitro and amine groups. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The amine group can form hydrogen bonds and ionic interactions with biological targets, influencing their function .
Molecular Targets and Pathways:
類似化合物との比較
3,5-Dinitrobenzoic acid: The parent compound without the amine group.
3,5-Dinitrobenzamide: A derivative with an amide group instead of the amine group.
Comparison:
特性
CAS番号 |
5473-16-5 |
|---|---|
分子式 |
C13H17N3O6 |
分子量 |
311.29 g/mol |
IUPAC名 |
cyclohexanamine;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C7H4N2O6.C6H13N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;7-6-4-2-1-3-5-6/h1-3H,(H,10,11);6H,1-5,7H2 |
InChIキー |
ARVYVXSYDHDJGA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


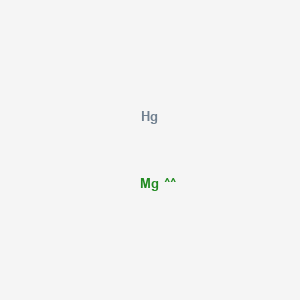

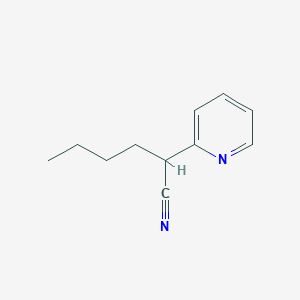
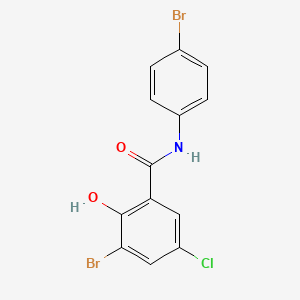

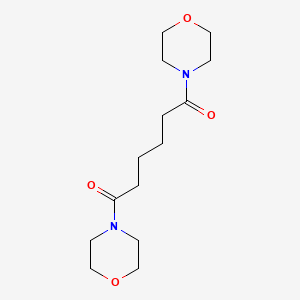
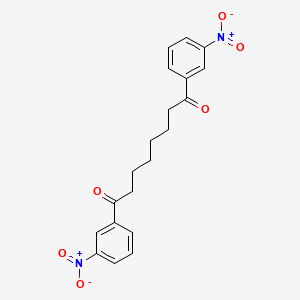
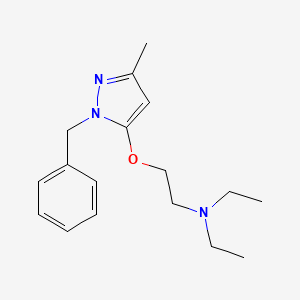
![Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14726497.png)
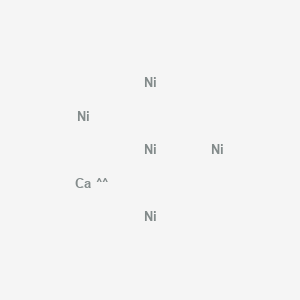
![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
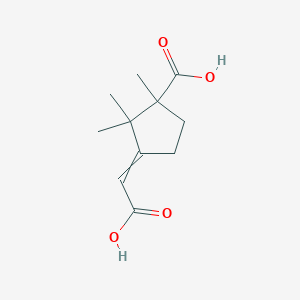
![6,6,6a-Trimethylhexahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B14726513.png)
